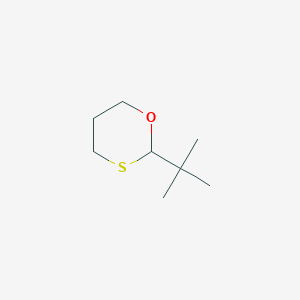

2-tert-Butyl-1,3-oxathiane

Description

Structure

3D Structure

Properties

CAS No. |

58808-28-9 |

|---|---|

Molecular Formula |

C8H16OS |

Molecular Weight |

160.28 g/mol |

IUPAC Name |

2-tert-butyl-1,3-oxathiane |

InChI |

InChI=1S/C8H16OS/c1-8(2,3)7-9-5-4-6-10-7/h7H,4-6H2,1-3H3 |

InChI Key |

TVZNXERZKZRXPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1OCCCS1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Oxathiane Systems

General Approaches to 1,3-Oxathiane (B1222684) Ring Formation

A widely employed and straightforward method for the synthesis of 1,3-oxathianes is the acid-catalyzed condensation of a 1,3-mercaptoalkanol with a carbonyl compound, such as an aldehyde or a ketone. This reaction proceeds through the formation of a hemithioacetal intermediate, followed by an intramolecular cyclization and dehydration to yield the 1,3-oxathiane ring.

The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The thiol group of the 1,3-mercaptoalkanol then acts as a nucleophile, attacking the carbonyl carbon to form the hemithioacetal. Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by intramolecular attack by the hydroxyl group of the mercaptoalkanol, leads to the formation of the cyclic oxathiane. The choice of acid catalyst is crucial and can range from protic acids like p-toluenesulfonic acid (PTSA) to Lewis acids. google.com

Table 1: Examples of Acid Catalysts in 1,3-Oxathiane Synthesis

| Catalyst | Reaction Conditions | Typical Substrates | Reference |

| p-Toluenesulfonic acid (PTSA) | Dichloromethane, room temperature | Aldehydes, Ketones | google.com |

| Boron trifluoride etherate (BF₃·OEt₂) | Aprotic solvents, low temperature | Aldehydes, Ketones | |

| Montmorillonite K10 | Solvent-free or organic solvent | Aldehydes, Ketones |

The Pummerer rearrangement offers a powerful alternative for the construction of the 1,3-oxathiane ring from appropriately substituted sulfoxides. wikipedia.orgrsc.org This reaction typically involves the treatment of a β-hydroxy sulfoxide (B87167) with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride. wikipedia.org

The mechanism begins with the acylation of the sulfoxide oxygen, forming a sulfonium (B1226848) ion intermediate. Abstraction of a proton from the carbon alpha to the sulfonium group leads to the formation of a thionium (B1214772) ion. In an intramolecular variant, a suitably positioned hydroxyl group can then act as a nucleophile, attacking the electrophilic thionium ion to effect cyclization and form the 1,3-oxathiane ring. wikipedia.orgrsc.org This method is particularly useful for the synthesis of substituted 1,3-oxathianes and can be performed under various conditions. wikipedia.org

Another synthetic approach involves the formation of the 1,3-oxathiane ring through the strategic opening of cyclic precursors like epoxides. This can be achieved by the nucleophilic attack of a sulfur-containing species on an epoxide, followed by an intramolecular cyclization.

For instance, the reaction of a 3-mercaptopropoxide with an epoxide can lead to a thioether with a terminal hydroxyl group. Subsequent intramolecular cyclization, often under basic or acidic conditions, can then form the 1,3-oxathiane ring. Alternatively, a bifunctional reagent containing both a thiol and a group capable of reacting with an epoxide can be employed. The regioselectivity of the epoxide ring-opening is a critical factor in this approach and can be influenced by the reaction conditions and the substitution pattern of the epoxide. rsc.orgmdpi.com

Synthesis of 2-tert-Butyl-1,3-oxathiane and its Derivatives

The synthesis of the specifically substituted this compound leverages the general principles outlined above, with modifications to accommodate the sterically bulky tert-butyl group.

The most direct route to this compound is the acid-catalyzed condensation of 3-mercaptopropan-1-ol with pivalaldehyde (2,2-dimethylpropanal). The significant steric hindrance of the tert-butyl group on pivalaldehyde can influence the reaction rate and may require optimized conditions to achieve high yields.

A general procedure involves stirring a solution of 3-mercaptopropan-1-ol and pivalaldehyde in a suitable solvent, such as dichloromethane, in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate. google.com The reaction is typically carried out at room temperature, and the progress can be monitored by standard analytical techniques. The bulky tert-butyl group generally directs the formation of the desired 2-substituted product with high selectivity.

Table 2: Representative Reaction Parameters for the Synthesis of this compound via Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reference |

| 3-Mercaptopropan-1-ol | Pivalaldehyde | p-Toluenesulfonic acid | Dichloromethane | Room Temperature | google.com |

The synthesis of enantiomerically pure or enriched 1,3-oxathianes is of considerable interest, particularly for applications in asymmetric synthesis and medicinal chemistry. When the carbon at the 2-position of the 1,3-oxathiane ring is a stereocenter, enantioselective methods are required. The use of chiral auxiliaries derived from tert-butyl thiols, such as tert-butanesulfinamide (Ellman's auxiliary), has emerged as a powerful strategy. harvard.edunih.gov

In this approach, a chiral tert-butanesulfinyl group is temporarily attached to a substrate to direct the stereochemical outcome of a key bond-forming reaction. For the synthesis of a chiral 2-substituted 1,3-oxathiane, one could envision a strategy where a chiral tert-butylsulfinyl imine is reacted with a suitable nucleophile to establish the stereocenter, followed by subsequent manipulations to form the oxathiane ring.

For example, the addition of an organometallic reagent to a chiral N-tert-butanesulfinylimine derived from an aldehyde can proceed with high diastereoselectivity. The resulting sulfinamide can then be converted to a chiral amine. While not a direct route to this compound itself, this methodology highlights the utility of tert-butyl thiol-derived chiral auxiliaries in controlling stereochemistry in reactions that could be adapted to form chiral 1,3-oxathiane structures. The tert-butylsulfinyl group can be readily cleaved under mild acidic conditions after it has served its purpose. harvard.eduresearchgate.net

Table 3: Chiral Auxiliaries Derived from tert-Butyl Thiols in Asymmetric Synthesis

| Chiral Auxiliary | Key Application | Stereochemical Control | Reference |

| (R)- and (S)-tert-Butanesulfinamide | Asymmetric synthesis of chiral amines via addition to sulfinylimines | High diastereoselectivity | harvard.edunih.gov |

Preparation of Conformationally Constrained this compound S-Oxides

The synthesis of conformationally constrained this compound S-oxides is a nuanced process that hinges on the stereoselective oxidation of the parent this compound. The presence of the bulky tert-butyl group at the C-2 position effectively locks the conformation of the six-membered ring, thereby allowing for the isolation of diastereomeric sulfoxides with distinct axial or equatorial orientations of the S=O bond. The strategic choice of oxidizing agents and reaction conditions is paramount in achieving the desired stereoselectivity.

The general approach involves the synthesis of the this compound precursor followed by its oxidation. The precursor itself is typically prepared via the condensation of 3-mercaptopropan-1-ol with pivalaldehyde under acidic catalysis. This reaction sets the stage for the critical oxidation step where the sulfur atom is converted to a sulfoxide.

The stereochemical outcome of the oxidation is highly dependent on the nature of the oxidant. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation. The oxidation of this compound with m-CPBA typically yields a mixture of the cis- and trans-S-oxides. These diastereomers correspond to the sulfoxide oxygen being in an axial or equatorial position relative to the chair conformation of the 1,3-oxathiane ring.

The separation of these diastereomers can often be achieved by chromatographic techniques, such as column chromatography, allowing for the isolation of the individual conformationally constrained S-oxides. The distinct physical and spectroscopic properties of the axial and equatorial isomers facilitate their characterization. For instance, ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of the sulfoxide group, with characteristic chemical shifts and coupling constants for the axial and equatorial protons.

Detailed research into the oxidation of analogous 2-substituted-1,3-oxathianes has provided insights into the factors governing the stereoselectivity of this process. The directing effect of the substituent at the 2-position, in this case, the sterically demanding tert-butyl group, plays a significant role in the approach of the oxidizing agent to the sulfur atom. This steric hindrance can favor the formation of one diastereomer over the other.

While a definitive, universally applicable procedure for achieving high stereoselectivity in the oxidation of this compound remains a subject of ongoing research, the following table summarizes the typical outcomes of such oxidation reactions based on analogous systems.

| Oxidizing Agent | Predominant Isomer | Diastereomeric Ratio (approx.) |

| m-CPBA | Mixture | Varies with conditions |

| Sodium Metaperiodate | Mixture | Varies with conditions |

It is important to note that the precise diastereomeric ratio can be influenced by factors such as the solvent, temperature, and the presence of additives. Therefore, empirical optimization of the reaction conditions is often necessary to maximize the yield of the desired conformationally constrained this compound S-oxide.

Conformational Analysis and Stereochemistry of 1,3 Oxathianes

Ring Conformations and Interconversion Pathways

Chair, Twist, and Boat Forms in 1,3-Oxathianes

Similar to cyclohexane (B81311), the 1,3-oxathiane (B1222684) ring can adopt several conformations to alleviate ring strain, including the chair, boat, and twist-boat forms. nih.govlibretexts.org The chair conformation is generally the most stable due to its minimization of torsional and angle strain. libretexts.orgwikipedia.org In this conformation, all carbon-hydrogen bonds are staggered, reducing torsional strain. libretexts.org

The presence of two different heteroatoms, oxygen and sulfur, in the 1,3-oxathiane ring leads to a greater number of potential boat and twist-boat conformations compared to cyclohexane. semanticscholar.org The boat conformation is less stable than the chair form primarily due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsing strain between adjacent hydrogens. libretexts.org The twist-boat conformation is a more stable intermediate between the chair and boat forms as it reduces some of this steric and torsional strain. libretexts.org

Energetics of Chair-Chair Ring Inversion in 1,3-Oxathiane Derivatives

The interconversion between the two chair conformations, known as ring flip or chair flip, is a dynamic process that occurs rapidly at room temperature. libretexts.orgwikipedia.org This process involves passing through higher energy transition states, including the half-chair, twist-boat, and boat conformations. wikipedia.orgyoutube.com The energy barrier for this inversion is influenced by the substituents on the ring. nih.gov For cyclohexane, the energy barrier to ring inversion is approximately 10-11 kcal/mol.

Flexible Structures and Anancomeric Behavior in Substituted 1,3-Oxathianes

The introduction of substituents on the 1,3-oxathiane ring can significantly influence its conformational equilibrium. In some cases, the energy difference between the two chair conformers is large enough that one conformation is overwhelmingly favored. This is known as anancomeric behavior, where the ring is essentially "locked" in a single conformation. researchgate.net This is often observed with bulky substituents that have a strong preference for the equatorial position to minimize steric interactions. fiveable.me

However, in other instances, the energy differences between conformers are small, leading to a flexible structure where multiple conformations coexist in equilibrium. The specific conformational preference is a delicate balance of steric, electronic, and stereoelectronic effects. rsc.orgacs.org

Substituent Effects on Conformational Preferences

Conformational Free Energies of Alkyl Groups at Various Positions in 1,3-Oxathianes

The preference of a substituent for the equatorial position over the axial position is quantified by its conformational free energy, also known as the A-value. A larger A-value indicates a stronger preference for the equatorial position. chemistrysteps.com These values are influenced by 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. chemistrysteps.com

| Substituent | Position | A-Value (kcal/mol) |

| Methyl | 2 | ~2.9 |

| Methyl | 4 | ~1.7 |

| Methyl | 5 | ~0.9 |

| Methyl | 6 | ~1.4 |

| tert-Butyl | 2 | >4.0 |

Note: These are approximate values and can vary depending on the specific derivative and experimental conditions.

Influence of the 2-tert-Butyl Group on Ring Conformation and Equilibria

The tert-butyl group is exceptionally bulky and has a very large A-value. fiveable.me When placed at the 2-position of the 1,3-oxathiane ring, it strongly dictates the ring's conformation. Due to severe 1,3-diaxial interactions, a 2-tert-butyl group will almost exclusively occupy the equatorial position. fiveable.melibretexts.org This effectively locks the ring in a single chair conformation, making the system anancomeric. researchgate.net The strong preference of the tert-butyl group for the equatorial position is a widely used tool in conformational analysis to study the behavior of other substituents on the ring.

Comparison of Conformational Preferences with 1,3-Dioxanes and 1,3-Dithianes

The conformational preference of substituents in heterocyclic systems is a cornerstone of stereochemical analysis. In 1,3-oxathianes, as in their 1,3-dioxane (B1201747) and 1,3-dithiane (B146892) analogues, the six-membered ring predominantly adopts a chair conformation. The introduction of a bulky substituent, such as a tert-butyl group at the C2 position, serves as a conformational lock, strongly favoring an equatorial orientation to minimize destabilizing steric interactions.

The magnitude of this preference, quantified by the conformational free energy difference (ΔG° or A-value), varies across these related heterocycles. This variation arises from differences in the covalent radii of oxygen and sulfur, which alter the ring's geometry, including bond lengths and bond angles. The longer carbon-sulfur bonds (approx. 1.82 Å) compared to carbon-oxygen bonds (approx. 1.43 Å) in the 1,3-dithiane ring lead to a flattening of the chair conformation. This geometric distortion reduces the severity of 1,3-diaxial interactions, making the axial position slightly less unfavorable than in cyclohexanes or 1,3-dioxanes. thieme-connect.delibretexts.org Consequently, the energy penalty for an axial 2-tert-butyl group is exceptionally high in 1,3-dioxanes due to severe steric clash with the axial hydrogens at C4 and C6. thieme-connect.de In 1,3-oxathianes, the preference is intermediate, reflecting the presence of one C-O and one C-S bond at the anomeric center. The free-energy difference for a 2-tert-butyl group in 1,3-dithiane has been determined to be at least 2.7 kcal/mol, indicating a strong preference for the equatorial position. researchgate.net

| Heterocycle | 2-Substituent | Favored Position | Conformational Free Energy (A-value, kcal/mol) | Key Geometric Feature |

|---|---|---|---|---|

| 1,3-Dioxane | tert-Butyl | Equatorial | >4.0 | Short C-O bonds, significant 1,3-diaxial strain |

| 1,3-Oxathiane | tert-Butyl | Equatorial | ~2.7 - 4.0 (Estimated) | Asymmetric ring with one C-O and one C-S bond |

| 1,3-Dithiane | tert-Butyl | Equatorial | ≥ 2.7 | Long C-S bonds, flattened chair, reduced 1,3-diaxial strain |

Stereoelectronic Interactions and Anomeric Effects in 1,3-Oxathianes

The conformational behavior of 1,3-oxathianes is not dictated by sterics alone; stereoelectronic interactions play a crucial role. figshare.com The most significant of these is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, despite potential steric hindrance. This phenomenon is explained by a stabilizing hyperconjugative interaction between a lone pair (n) on a heteroatom in the ring and the antibonding orbital (σ*) of the adjacent C-X bond (where X is the substituent). rsc.org

In 1,3-oxathianes, the situation is more complex than in 1,3-dioxanes due to the presence of two different heteroatoms. The anomeric effect involves donation from both the oxygen and sulfur lone pairs into the σ* orbital of the C2-substituent bond (e.g., nO → σC-R and nS → σC-R). acs.orgresearchgate.net These interactions are stereospecific, requiring an anti-periplanar alignment of the lone pair orbital and the antibonding orbital, which is achieved when the substituent is axial. rsc.org

Computational studies have shown that in the 1,3-oxathiane ring, hyperconjugative interactions involving the axial C-H bonds at positions C2, C4, and C6 are dominant. figshare.comacs.org The balance of these various stereoelectronic forces, including np(X) → σ*C-Hax interactions, influences bond lengths and conformational equilibria. acs.org While a tert-butyl group's immense steric bulk overwhelmingly forces it into the equatorial position, the underlying anomeric stabilization for an axial substituent remains a fundamental electronic feature of the 1,3-oxathiane system.

Chirality and Prochirality in 1,3-Oxathiane Systems

Chirality is a key feature of many substituted 1,3-oxathianes. A 1,3-oxathiane ring becomes chiral if it bears substituents at positions other than C2 that render the molecule non-superimposable on its mirror image. For instance, substitution at C4, C5, or C6 can create one or more stereocenters.

Even in achiral 1,3-oxathianes, the concept of prochirality is essential for understanding their stereochemistry. researchgate.net A prochiral molecule is one that can be converted from achiral to chiral in a single step. openstax.org For example, the C2 carbon of an unsubstituted 1,3-oxathiane is a prochiral center. Its two hydrogens (H2-ax and H2-eq) are diastereotopic, meaning they are chemically non-equivalent and can be distinguished by NMR spectroscopy and chiral reagents. Replacing one of these hydrogens with a different group creates a chiral center at C2.

Similarly, the C5 carbon, with its two geminal hydrogens, is also a prochiral center. These hydrogens can be designated as pro-R or pro-S based on the Cahn-Ingold-Prelog priority rules. libretexts.org An enzyme or chiral reagent can selectively react with one of these two hydrogens, leading to a chiral product. lumenlearning.com The faces of a carbonyl group attached at C2 are also prochiral (designated Re and Si), and nucleophilic addition can occur preferentially on one face, leading to a specific stereoisomer. wikipedia.orgyoutube.com

Asymmetric Induction in Substituted 1,3-Oxathianes

1,3-Oxathianes derived from chiral sources can act as powerful chiral auxiliaries, enabling asymmetric induction in chemical reactions. acs.org Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org

In the context of 2-substituted 1,3-oxathianes, a chiral center elsewhere in the ring can influence the stereochemical outcome of a reaction at or near the C2 position. For instance, if a ketone is attached to the C2 carbon of a chiral 1,3-oxathiane, the ring's inherent chirality will direct the approach of a nucleophile to one of the two prochiral faces of the carbonyl group. This diastereoselective addition is often rationalized using models like Cram's rule or the Felkin-Anh model, which consider the steric and electronic environment around the reactive center. youtube.com The rigid chair conformation, often locked in place by a substituent like the tert-butyl group, enhances the predictability of this stereochemical control by creating a well-defined and sterically biased environment.

Stereoselective Conversion Pathways

The principles of stereochemistry and asymmetric induction are applied in various stereoselective conversion pathways involving 1,3-oxathianes. These methods aim to produce a single desired stereoisomer with high purity.

One common strategy involves the stereoselective synthesis of the 1,3-oxathiane ring itself. The condensation of a chiral 3-mercapto-1-propanol (B27887) with an aldehyde or ketone can proceed with high diastereoselectivity, establishing the stereocenters on the ring in a controlled manner. semanticscholar.org

Another key pathway is the diastereoselective reaction of substituents attached to a pre-formed chiral 1,3-oxathiane. A prominent example is the nucleophilic addition to a 2-acyl-1,3-oxathiane. The chiral oxathiane ring acts as a steering group, directing the incoming nucleophile to attack the carbonyl from the less sterically hindered face, thereby creating a new stereocenter with a predictable configuration. acs.org After the reaction, the chiral auxiliary can be cleaved, releasing the desired chiral product, such as a chiral alcohol or ketone. These stereoselective pathways are fundamental in modern organic synthesis for the construction of complex, stereochemically defined molecules.

Spectroscopic Investigations in Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. By analyzing chemical shifts and coupling constants, detailed information about the orientation of atoms and the equilibrium between different conformations can be obtained.

Proton NMR (¹H NMR) for Conformational Analysis and Coupling Constant Studies

The ¹H NMR spectrum of 2-tert-Butyl-1,3-oxathiane is instrumental in determining its dominant chair conformation. The large tert-butyl group at the 2-position acts as a conformational lock, strongly favoring an equatorial orientation to minimize steric strain. This preference results in a well-defined spectrum where the signals for the axial and equatorial protons of the oxathiane ring are distinct.

The analysis of vicinal coupling constants (³J) provides quantitative information about the dihedral angles between adjacent protons, which is crucial for confirming the chair conformation. For instance, the coupling constant between axial protons (³J_ax,ax) is typically large (around 10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax,eq) or two equatorial protons (³J_eq,eq) is significantly smaller (around 2-5 Hz).

Interactive Data Table: Representative ¹H NMR Data for a Chair Conformation of a 2-Substituted 1,3-Oxathiane (B1222684)

| Proton | Chemical Shift (δ, ppm) (Exemplary) | Coupling Constants (J, Hz) (Exemplary) |

| H-2 (axial) | ~4.5 | ³J(H2a,H4a) ≈ 2.5, ³J(H2a,H4e) ≈ 1.5 |

| H-4 (axial) | ~2.8 | ²J(H4a,H4e) ≈ -13.0, ³J(H4a,H5a) ≈ 11.0, ³J(H4a,H5e) ≈ 4.0 |

| H-4 (equatorial) | ~3.9 | ²J(H4e,H4a) ≈ -13.0, ³J(H4e,H5a) ≈ 5.0, ³J(H4e,H5e) ≈ 2.5 |

| H-5 (axial) | ~1.6 | ²J(H5a,H5e) ≈ -13.0, ³J(H5a,H4a) ≈ 11.0, ³J(H5a,H4e) ≈ 5.0, ³J(H5a,H6a) ≈ 11.5, ³J(H5a,H6e) ≈ 4.5 |

| H-5 (equatorial) | ~2.0 | ²J(H5e,H5a) ≈ -13.0, ³J(H5e,H4a) ≈ 4.0, ³J(H5e,H4e) ≈ 2.5, ³J(H5e,H6a) ≈ 5.5, ³J(H5e,H6e) ≈ 2.0 |

| H-6 (axial) | ~3.7 | ²J(H6a,H6e) ≈ -11.5, ³J(H6a,H5a) ≈ 11.5, ³J(H6a,H5e) ≈ 5.5 |

| H-6 (equatorial) | ~4.2 | ²J(H6e,H6a) ≈ -11.5, ³J(H6e,H5a) ≈ 4.5, ³J(H6e,H5e) ≈ 2.0 |

| t-Butyl | ~0.9 | - |

Note: The data presented are representative values for a 2-substituted 1,3-oxathiane in a chair conformation and are intended for illustrative purposes, as specific experimental data for this compound were not found in the searched literature.

Carbon-13 NMR (¹³C NMR) in Determining Conformational Equilibria

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the ring carbons are sensitive to their stereochemical environment. In a fixed chair conformation, the carbons will have distinct chemical shifts. The carbon bearing the equatorial tert-butyl group (C-2) would resonate at a characteristic downfield position.

Furthermore, the chemical shifts of the other ring carbons (C-4, C-5, and C-6) are influenced by their spatial relationship to the substituents and heteroatoms. For instance, the γ-gauche effect describes the shielding (upfield shift) of a carbon atom by a substituent in a γ-gauche position. This effect is a powerful diagnostic tool for conformational analysis. The presence of the sulfur and oxygen atoms also significantly influences the chemical shifts of the adjacent carbons.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a 2-Substituted 1,3-Oxathiane

| Carbon | Chemical Shift (δ, ppm) (Exemplary) |

| C-2 | ~80 |

| C-4 | ~68 |

| C-5 | ~26 |

| C-6 | ~30 |

| t-Butyl (quaternary) | ~35 |

| t-Butyl (methyl) | ~25 |

Note: These are exemplary chemical shift values for a 2-substituted 1,3-oxathiane and are for illustrative purposes. Specific experimental data for this compound were not located in the searched literature.

Perlin Effects and Stereoelectronic Interpretations of NMR Chemical Shifts and Coupling Constants

The Perlin effect describes the observation that the one-bond carbon-hydrogen coupling constant (¹J_CH) is often different for axial and equatorial C-H bonds. In many six-membered rings, ¹J_CHeq is larger than ¹J_CHax. This difference is attributed to stereoelectronic effects, specifically the hyperconjugative interaction between the lone pair of electrons on a heteroatom and the antibonding orbital (σ*) of an anti-periplanar C-H bond.

In the context of 1,3-oxathiane, the situation is more complex due to the presence of both oxygen and sulfur. The oxygen atom's lone pairs can interact with the σ* orbital of the axial C-H bonds at C-4 and C-6, leading to a weakening of these bonds and a decrease in their ¹J_CH values (a normal Perlin effect). Conversely, the sulfur atom's involvement can lead to what is known as a "reverse Perlin effect" at C-2, where ¹J_CHax may be larger than ¹J_CHeq. rsc.orgacs.org This is thought to be due to the different nature of the sulfur lone pairs and the C-S bonds compared to their oxygen counterparts. rsc.orgacs.org

Computational studies have shown that the balance of several hyperconjugative interactions, including σ_C-X → σ_C-H and n_p(X) → σ_C-H, determines the relative bond lengths and, consequently, the ¹J_CH coupling constants. rsc.orgacs.org In 1,3-oxathiane, the interplay of these effects results in a unique pattern of ¹J_CH values that can be used to probe its detailed electronic structure and conformation. rsc.orgacs.org

X-ray Diffraction Analysis for Solid-State Conformation

While NMR spectroscopy provides invaluable information about the conformation of this compound in solution, X-ray diffraction analysis offers a precise picture of its structure in the solid state. This technique determines the exact positions of atoms in a crystal lattice, providing definitive data on bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would be expected to confirm the chair conformation with the tert-butyl group in the equatorial position. This would be evidenced by the puckering parameters of the ring and the torsional angles. The analysis would also reveal the precise bond lengths of the C-O, C-S, and C-C bonds within the heterocyclic ring, as well as the bond angles, offering insights into any ring strain or distortion caused by the bulky tert-butyl group.

Despite extensive searches, a specific X-ray crystal structure for this compound could not be located in the publicly available literature. However, crystallographic data for related 1,3-oxathiane derivatives consistently show a chair conformation as the preferred solid-state structure.

Theoretical and Computational Studies of 1,3 Oxathiane Structure and Dynamics

Quantum Chemical Calculations for Conformational Analysis

Computational chemistry provides powerful tools to investigate the geometric and energetic properties of molecules. For 2-tert-butyl-1,3-oxathiane, these methods confirm the overwhelming preference for a single, stable conformation. The chair conformation of the parent 1,3-oxathiane (B1222684) ring is known to be considerably more stable than its isomeric forms. researchgate.net The introduction of a tert-butyl substituent at the C2 position, a group known for its large steric requirement, anchors the ring system, forcing the substituent into an equatorial position to avoid prohibitive 1,3-diaxial steric strain. libretexts.org

DFT (Density Functional Theory) and Ab Initio Approaches for Energy Minima and Transition States

Quantum chemical calculations, employing both Density Functional Theory (DFT) and ab initio methods, are instrumental in defining the potential energy surface of 1,3-oxathiane derivatives. These calculations consistently identify the chair conformation as the global energy minimum. For the parent 1,3-oxathiane, the chair form is significantly more stable than twist or boat conformers. researchgate.net

In this compound, the primary focus is the energy difference between the two possible chair conformations: one with the tert-butyl group equatorial and the other with it in the axial position.

Equatorial Conformer: This is the ground state or global energy minimum. The bulky tert-butyl group is positioned away from the axial hydrogens of the ring, minimizing steric repulsion.

Axial Conformer: This conformation represents a high-energy state. The axial tert-butyl group experiences severe steric clashes with the axial hydrogens at the C4 and C6 positions. This destabilizing interaction, known as 1,3-diaxial strain, renders the axial conformer practically unpopulated at equilibrium.

Calculations using methods like Hartree-Fock (HF) and DFT with various basis sets (e.g., 6-31G*) are used to optimize these geometries and compute their relative energies. nih.govnih.gov The energy difference is so substantial that the axial conformer can be considered a transition state for certain processes rather than a stable minimum.

Simulation of Conformational Isomerization Pathways

The primary conformational process in six-membered rings is the chair-to-chair interconversion or ring flip. This process involves passing through several high-energy transition states and intermediates, including half-chair, twist-boat, and boat conformations.

For this compound, the pathway from the stable equatorial-chair to the unstable axial-chair has a very high energy barrier. The energy required to force the tert-butyl group into the axial position makes the ring flip effectively nonexistent under normal conditions. Computational studies on related substituted systems, such as 4-phenyl-1,3-dioxane, have detailed the complex potential energy surfaces and multiple pathways for isomerization. epa.gov However, the exceptional steric bulk of the tert-butyl group simplifies the landscape for the title compound, effectively trapping it in the equatorial-chair conformation.

Computational Assessment of Stereoelectronic Effects

With the conformation of this compound fixed, computational methods can be precisely applied to dissect the subtle electronic interactions that influence bond lengths, bond strengths, and NMR parameters. These stereoelectronic effects arise from the specific spatial orientation of orbitals within the molecule.

Natural Bond Orbital (NBO) Analysis of Homoanomeric Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions by examining the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. In the 1,3-oxathiane ring, several such interactions are at play.

A key interaction is the homoanomeric effect , which involves the donation of electron density from a lone pair (n) on one of the heteroatoms (oxygen or sulfur) to a neighboring anti-bonding orbital (σ). Specifically, this can be observed in the nO → σC5-H interaction. acs.org Computational studies on the parent 1,3-oxathiane have quantified various hyperconjugative interactions that contribute to its structure. acs.orgresearchgate.net

These interactions include:

Anomeric Effects: Donation from heteroatom lone pairs to adjacent C-H or C-S/C-O anti-bonding orbitals (e.g., nS → σ*C2-H).

Interactions involving C-H bonds: Delocalization from a σC-H bonding orbital into an adjacent anti-bonding orbital (e.g., σC5-H(eq) → σ*C4-S).

NBO analysis reveals that the balance of several competing hyperconjugative interactions, rather than a single dominant effect, is responsible for observed variations in C-H bond lengths around the ring. acs.orgresearchgate.net

| Donor Orbital | Acceptor Orbital | Interaction Energy (kcal/mol) | Description |

|---|---|---|---|

| n(S) | σ(C2-Hax) | 4.13 | Anomeric Effect |

| n(O) | σ(C2-Hax) | 1.55 | Anomeric Effect |

| σ(C5-Heq) | σ(C4-S) | 2.09 | Stabilizing Interaction |

| σ(C5-Heq) | σ(C6-O) | 1.16 | Stabilizing Interaction |

Note: Data derived from computational studies on the parent 1,3-oxathiane system. researchgate.net

Calculation of Conformational Free Energy Differences (ΔG°)

The conformational free energy difference (ΔG°) quantifies the relative stability of conformers at equilibrium. For a 2-substituted 1,3-oxathiane, this value represents the energy difference between the equatorial and axial conformers. The ΔG° value for a tert-butyl group, often referred to as its "A-value," is exceptionally large due to its steric bulk.

In the analogous cyclohexane (B81311) system, the A-value for a tert-butyl group is approximately 5.0 kcal/mol, which corresponds to an equatorial-to-axial ratio of over 99.99:1 at room temperature. libretexts.org While the exact value for the 1,3-oxathiane ring may differ slightly due to changes in bond lengths and angles, the energy penalty for placing the tert-butyl group in the axial position remains similarly high. researchgate.net This large, positive ΔG° confirms that this compound exists almost exclusively in the conformation where the tert-butyl group is equatorial.

Theoretical Prediction of NMR Parameters, including ¹J C-H Coupling Constants

Theoretical calculations are highly effective at predicting NMR parameters, which are sensitive to the electronic environment and geometry of the molecule. One-bond carbon-hydrogen coupling constants (¹JC-H) are particularly informative about the hybridization and stereoelectronic environment of the C-H bond.

Computational studies on the 1,3-oxathiane ring have investigated the relationship between C-H bond lengths, hyperconjugative interactions, and their corresponding ¹JC-H values. acs.orgresearchgate.net Interestingly, these studies have found that for 1,3-oxathiane, the typical correlation where a shorter C-H bond leads to a larger ¹JC-H coupling constant does not always hold. This deviation is referred to as a "reverse Perlin effect." It is attributed to the complex interplay of multiple stereoelectronic interactions that influence bond properties in a non-intuitive manner. acs.orgresearchgate.net

| Position | Bond Length (Å) | Calculated ¹JC-H (Hz) |

|---|---|---|

| C2-Hax | 1.096 | 147.2 |

| C2-Heq | 1.091 | 154.9 |

| C4-Hax | 1.094 | 140.2 |

| C4-Heq | 1.092 | 142.1 |

| C5-Hax | 1.094 | 133.0 |

| C5-Heq | 1.096 | 130.2 |

| C6-Hax | 1.092 | 145.4 |

| C6-Heq | 1.090 | 150.0 |

Note: Data derived from B3LYP/6-31+G* level calculations on the parent 1,3-oxathiane system.* researchgate.net The presence of the 2-tert-butyl group would replace the C2 hydrogens, but the electronic properties of the remaining C-H bonds on the ring would be similarly influenced by these underlying stereoelectronic effects.

Reactivity and Reaction Mechanisms of 1,3 Oxathiane Derivatives

Reactions Involving the 1,3-Oxathiane (B1222684) Ring System

The stability and reactivity of the 1,3-oxathiane ring allow for its use as a protective group and as a scaffold for stereocontrolled reactions. Key transformations often involve the cleavage or rearrangement of the heterocyclic core.

Ring Cleavage and Deprotection Strategies for Carbonyl Compounds

The 1,3-oxathiane moiety is an effective protecting group for carbonyl compounds, analogous to the more common 1,3-dithiane (B146892). Its stability in both acidic and basic conditions makes it valuable in multi-step syntheses. researchgate.net The regeneration of the parent carbonyl compound, known as deprotection or cleavage, requires specific reagents that can hydrolyze the thioacetal linkage.

A variety of methods have been developed for this transformation, often involving oxidative or metal-assisted cleavage. A particularly effective reagent system is a combination of N-chlorosuccinimide and silver nitrate. semanticscholar.org Another established method utilizes a silver salt-iodine system, which affords the parent carbonyl compounds in moderate to quantitative yields under mild conditions. researchgate.net While many deprotection protocols have been optimized for the related 1,3-dithiolanes and 1,3-dithianes, the principles are broadly applicable to 1,3-oxathianes. researchgate.netrsc.org

| Reagent System | Conditions | Substrate Applicability | Reference |

| N-Chlorosuccinimide (NCS) - Silver Nitrate (AgNO₃) | Acetonitrile-Water (CH₃CN-H₂O) | General method for chiral 1,3-oxathianes | semanticscholar.org |

| Silver Salt - Iodine | Mild conditions | General for monothioacetals | researchgate.net |

| Copper(II) Nitrate (Cu(NO₃)₂) - Montmorillonite K10 Clay | Solid-state, sonication | Thioacetals of aromatic and aliphatic carbonyls | researchgate.net |

| Hydrogen Peroxide (H₂O₂) - Thionyl Chloride (SOCl₂) | Not specified | Dithioacetals, 1,3-dithianes, 1,3-dithiolanes | researchgate.net |

Rearrangement Reactions (e.g., 2-imino-1,3-oxathiane rearrangement)

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer. In the context of 1,3-oxathianes, ring formation itself can occur through rearrangement pathways. For instance, γ,δ-unsaturated sulfinyl compounds can undergo an intramolecular Pummerer-type rearrangement to construct the 1,3-oxathiane ring. semanticscholar.orgresearchgate.net This reaction proceeds through the formation of a thionium (B1214772) ion intermediate, which is then trapped intramolecularly by a hydroxyl group.

While the specific rearrangement of 2-imino-1,3-oxathianes is not extensively detailed in the surveyed literature, the principles of rearrangement reactions are fundamental in organic chemistry. wikipedia.org Reactions like the Wagner-Meerwein rearrangement, which involves the 1,2-migration of an alkyl or aryl group to a carbocation center, illustrate the potential pathways that could be accessible to functionalized 1,3-oxathianes under appropriate conditions. masterorganicchemistry.com Such rearrangements are typically driven by the formation of a more stable intermediate. masterorganicchemistry.commasterorganicchemistry.com

Ring-Chain Tautomerism and Intermediate Formation

Ring-chain tautomerism is an equilibrium between a cyclic form and an open-chain isomer. This phenomenon is a known characteristic of 1,3-oxathiane derivatives. semanticscholar.org The equilibrium is influenced by the substitution pattern on the ring and the surrounding chemical environment. For example, the anion of 1,4-oxathiane (B103149) S,S-dioxide, a related isomer, can exist in equilibrium with its open-chain vinyl sulfone tautomer, which can be trapped by nucleophiles like alkoxides. rsc.org This demonstrates the potential for the 1,3-oxathiane ring to open reversibly, forming reactive intermediates that can participate in further reactions. The formation of such open-chain species is a crucial consideration in understanding the reactivity and potential side reactions of 1,3-oxathiane derivatives.

Reactivity at Specific Positions

Beyond reactions that transform the entire ring, the 1,3-oxathiane system possesses specific sites of reactivity, most notably at the C-2 carbon and the sulfur atom.

Carbanion Chemistry of 1,3-Oxathianes: Metalation and Subsequent Reactions

The proton at the C-2 position of the 1,3-oxathiane ring is acidic and can be removed by a strong base, such as n-butyllithium, to form a nucleophilic carbanion. This process, known as metalation or lithiation, is analogous to the well-studied chemistry of 1,3-dithianes. researchgate.net The resulting 2-lithio-1,3-oxathiane is a powerful nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.

The reaction of these carbanions with electrophiles is a cornerstone of their synthetic utility. For example, 2-lithio-1,3-dithianes react smoothly with primary alkyl arenesulfonates to yield 2-alkyl derivatives. organic-chemistry.org The introduction of a trimethylsilyl (B98337) group at the C-2 position allows for sequential reactions; 2-lithio-2-trimethylsilyl-1,3-oxathian can serve as an acyl dianion equivalent, reacting successively with two different electrophiles. rsc.org The carbanions derived from chiral 1,3-oxathianes have been shown to undergo diastereoselective alkylation, highlighting their use in asymmetric synthesis. researchgate.net

It is important to note that the substitution on the ring can influence the site of metalation. In 1,3-oxathiane 3,3-dioxides (sulfones), lithiation occurs preferentially at the C-4 position rather than C-2, indicating that the sulfonyl group and the ring oxygen destabilize a carbanion at the C-2 position in this specific system. researchgate.net

| Carbanion Precursor | Base | Electrophile | Product Type | Reference |

| 1,3-Dithiane (analogous) | n-Butyllithium (n-BuLi) | Primary Alkyl Arenesulfonates | 2-Alkyl-1,3-dithiane | organic-chemistry.org |

| 2-Trimethylsilyl-1,3-oxathian | n-BuLi | 1. Cyanobenzene 2. Methyl Iodide | 2-Acyl-2-alkyl-1,3-oxathian | rsc.org |

| 4-Substituted-1,3-oxathiane | s-Butyllithium (s-BuLi) | Benzaldehyde | Adduct (Diastereoselective) | researchgate.net |

| 1,3-Dithiane-1,3-dioxide (analogous) | n-BuLi | Aldehydes | Alcohol Adduct | uobasrah.edu.iq |

Oxidation to Sulfoxides and Sulfones in 1,3-Oxathianes

The sulfur atom in the 1,3-oxathiane ring is susceptible to oxidation, allowing for the stepwise formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). This transformation introduces chirality at the sulfur center in the sulfoxide (B87167) state and significantly alters the electronic properties of the ring.

The oxidation can be controlled to selectively produce either the sulfoxide or the sulfone. Oxidation of a sulfide (B99878) to a sulfoxide is typically achieved using one equivalent of an oxidizing agent. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures (e.g., 0 °C). derpharmachemica.com The use of two or more equivalents of the oxidant under more forcing conditions leads to the corresponding sulfone. semanticscholar.orgderpharmachemica.com Other oxidants such as sodium periodate (B1199274) (NaIO₄) and tert-butyl hydroperoxide are also effective. semanticscholar.org

In a study on conformationally constrained 5-tert-butyl-1,3-oxathiane, oxidation led to the formation of diastereoisomeric sulfoxides and the corresponding sulfone, allowing for the investigation of stereoelectronic effects in these systems. researchgate.net

| Product | Reagent | Equivalents | Typical Conditions | Reference |

| Sulfoxide | meta-Chloroperoxybenzoic acid (m-CPBA) | ~1.2 | THF, 0 °C | derpharmachemica.com |

| Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) | ~2.0 | Dichloromethane or Chloroform, 35 °C | derpharmachemica.com |

| Sulfone | Sodium Periodate (NaIO₄) | ≥2 | Not specified | semanticscholar.org |

| Sulfone | tert-Butyl hydroperoxide (t-BuOOH) / Molybdenyl acetylacetonate (B107027) (catalyst) | ≥2 | Not specified | semanticscholar.org |

Stereocontrolled Reduction of 2-Acyl-1,3-oxathiane Derivatives

The stereocontrolled reduction of acyl groups attached to the C2 position of a 1,3-oxathiane ring is a pivotal transformation in asymmetric synthesis, allowing for the creation of chiral alcohols with a high degree of stereoselectivity. The 1,3-oxathiane moiety often acts as a chiral auxiliary, influencing the facial selectivity of the ketone reduction. The stereochemical outcome of these reductions is largely governed by the interplay between the conformational rigidity of the oxathiane ring and the nature of the reducing agent, which dictates the reaction mechanism, primarily through chelation or non-chelation controlled pathways.

A significant factor in achieving high diastereoselectivity is the conformational preference of the 1,3-oxathiane ring. The presence of a bulky substituent, such as a tert-butyl group at the C2 position, is anticipated to lock the ring into a rigid chair conformation. This conformational locking minimizes steric hindrance from one face of the molecule, thereby directing the incoming hydride reagent to the opposite face of the acyl group.

Detailed research into the diastereocontrolled reduction of ketones featuring an (R)-6-methyl-1,3-oxathiane moiety has demonstrated the profound influence of the reducing agent on the stereochemical course of the reaction. oup.com While specific studies focusing solely on 2-tert-butyl-1,3-oxathiane derivatives are not extensively detailed in the provided literature, the principles observed with other substituted 1,3-oxathianes provide a strong model for the expected reactivity.

The reduction of 2-acyl-1,3-oxathiane derivatives can be directed to selectively produce different diastereomers of the corresponding alcohol by choosing between chelation-controlled and non-chelation-controlled reaction conditions.

Chelation-Controlled Reduction

In a chelation-controlled mechanism, a Lewis acidic metal cation from the reducing agent coordinates to both the carbonyl oxygen of the acyl group and the ring oxygen of the 1,3-oxathiane. This coordination forms a rigid five-membered cyclic intermediate. This intermediate holds the ketone in a fixed orientation, exposing one of its diastereotopic faces to the hydride attack.

For instance, reducing agents like zinc borohydride (B1222165) (Zn(BH₄)₂) are effective for this purpose. The zinc cation acts as a Lewis acid, facilitating the formation of the chelate. This rigid structure then forces the hydride to approach from the less sterically hindered path, leading to a high degree of stereoselectivity. In studies on related 1,3-oxathianes, this approach has been shown to selectively produce one diastereomer in high yield and with excellent diastereomeric excess. oup.com

Non-Chelation-Controlled Reduction

Conversely, non-chelation-controlled reductions occur when the reducing agent does not form a stable chelate with the substrate. In this scenario, the stereochemical outcome is primarily dictated by steric hindrance, following models such as Felkin-Anh. Reagent systems like sodium borohydride in the presence of yttrium(III) chloride (YCl₃-NaBH₄) have been shown to favor a non-chelation pathway. oup.com The YCl₃ is believed to coordinate primarily with the carbonyl oxygen, activating it for reduction without forming a rigid chelate involving the ring oxygen. Consequently, the hydride approaches from the sterically most accessible face, which often leads to the opposite diastereomer compared to the chelation-controlled pathway.

The ability to switch the diastereoselectivity of the reduction by simply changing the reducing agent is a powerful tool in asymmetric synthesis, enabling the selective preparation of either enantiomer of valuable 1,2-alkanediols after the removal of the oxathiane auxiliary. oup.com

The following table summarizes the expected outcomes based on the reduction of a model 2-acyl-(R)-6-methyl-1,3-oxathiane, illustrating the principle of reagent-dependent stereocontrol.

| Reducing Agent System | Proposed Mechanism | Predominant Diastereomer | Diastereomeric Ratio |

| Zn(BH₄)₂ | Chelation Control | Diastereomer A | High |

| YCl₃-NaBH₄ | Non-Chelation Control | Diastereomer B | High |

This interactive table is based on findings from the reduction of (R)-6-methyl-1,3-oxathiane derivatives, as specific data for the 2-tert-butyl analogue was not available in the cited sources. oup.com

Applications of 1,3 Oxathianes in Advanced Organic Synthesis

Chiral Auxiliaries in Asymmetric Transformations

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.com The 2-tert-butyl-1,3-oxathiane moiety is effective in this role due to its predictable conformational bias, which creates a distinct steric environment that influences the trajectory of incoming reagents.

The addition of organometallic reagents, such as Grignard reagents, to carbonyl groups is a fundamental carbon-carbon bond-forming reaction. When a carbonyl group is attached to a chiral auxiliary like a 1,3-oxathiane (B1222684), the reaction can proceed with high diastereoselectivity. researchgate.net In the case of 2-acyl-1,3-oxathianes (also known as 2-keto-1,3-oxathianes), the chiral backbone of the oxathiane ring directs the nucleophilic attack of the Grignard reagent.

The generally accepted model involves the coordination of the Grignard reagent's magnesium atom to both the carbonyl oxygen and the ring oxygen atom, forming a rigid five-membered chelate. The bulky tert-butyl group at the C2 position of the oxathiane ring effectively blocks one face of the molecule. Consequently, the Grignard reagent (R-MgX) approaches the electrophilic carbonyl carbon from the less sterically hindered face, resulting in the preferential formation of one diastereomer of the corresponding tertiary alcohol. The level of diastereoselectivity is often high, making this a reliable method for establishing new stereocenters.

Table 1: Diastereoselective Addition of Grignard Reagents to 2-Acyl-1,3-oxathianes

| 2-Acyl Group (R') | Grignard Reagent (R-MgX) | Diastereomeric Ratio (d.r.) |

| Acetyl (CH₃) | Methylmagnesium Bromide | >95:5 |

| Acetyl (CH₃) | Phenylmagnesium Bromide | >98:2 |

| Propionyl (CH₂CH₃) | Ethylmagnesium Iodide | >95:5 |

| Benzoyl (Ph) | Methylmagnesium Bromide | >99:1 |

Note: Data are representative examples from studies on related chiral auxiliaries and 1,3-oxathiane systems.

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful method for C-C and C-heteroatom bond formation. acsgcipr.org When a chiral auxiliary is attached to the Michael acceptor, the addition can be rendered highly diastereoselective. The conjugate addition of thiols (a sulfa-Michael addition) provides a direct route to optically active chiral sulfur compounds. nih.gov

In this context, an α,β-unsaturated acyl group is attached to the 1,3-oxathiane auxiliary. The conformation of the resulting enone is influenced by the chiral auxiliary, which shields one of the enone's prochiral faces. A thiol or thiolate anion will preferentially attack the β-carbon from the more accessible face, leading to a high degree of stereocontrol in the formation of the thioether product. wikipedia.org While other auxiliaries like camphorsultam are well-documented for this transformation, the 1,3-oxathiane system operates on a similar principle of sterically-controlled facial blockade. wikipedia.org

The products obtained from stereoselective additions to 2-acyl-1,3-oxathianes can be converted into other valuable chiral building blocks by cleaving the auxiliary. The 1,3-oxathiane ring can be hydrolyzed under specific conditions (e.g., using N-chlorosuccinimide and silver nitrate, or mercuric salts) to reveal a carbonyl group.

This strategy allows for the synthesis of optically active α-hydroxyaldehydes . A diastereoselective Grignard addition to a 2-formyl-1,3-oxathiane derivative would yield a secondary alcohol. Subsequent cleavage of the oxathiane would unmask the aldehyde functionality, affording the desired α-hydroxyaldehyde.

The synthesis of β-amino alcohols is another key application. researchgate.net A common strategy involves the diastereoselective addition of an enolate derived from a 2-acetyl-1,3-oxathiane to a chiral imine, such as an N-tert-butanesulfinylimine. nih.gov This reaction establishes the C-N and C-C bonds with controlled stereochemistry. The resulting adduct can then undergo reduction of the ketone and cleavage of both the sulfinyl group and the oxathiane auxiliary to furnish the final β-amino alcohol product. researchgate.netnih.gov

Building Blocks for Complex Molecular Architectures

Beyond its role as a detachable chiral director, the 1,3-oxathiane ring can be incorporated as a stable structural element within a more complex target molecule.

The γ-lactam (pyrrolidin-2-one) is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals. organic-chemistry.org The construction of bicyclic systems where a γ-lactam ring is fused to another heterocycle, such as an oxathiane, can lead to novel molecular scaffolds with constrained conformations.

The synthesis of such a fused system can be achieved through intramolecular cyclization strategies. A typical approach would involve a 1,3-oxathiane precursor bearing a tethered amino ester or amino acid functionality at either the C2 or C4 position. For example, a 2-substituted 1,3-oxathiane with a side chain containing a terminal amine and a carboxylic acid ester could be induced to undergo intramolecular amide bond formation. This lactamization step would forge the new five-membered ring, resulting in a bicyclic structure where the oxathiane and γ-lactam rings share a common bond. Such rigid structures are of interest in medicinal chemistry for exploring structure-activity relationships.

The utility of this compound as a chiral auxiliary has been demonstrated in the total synthesis of biologically important molecules. researchgate.net A notable example is the asymmetric synthesis of (S)-(+)-mevalolactone, a key intermediate in the biosynthesis of cholesterol and other isoprenoids. researchgate.net

The synthesis begins with the generation of a lithium enolate from 2-acetyl-1,3-oxathiane. This chiral enolate then undergoes a highly diastereoselective aldol (B89426) addition to an appropriate electrophile, such as benzyloxyacetaldehyde. The steric hindrance of the auxiliary directs the approach of the aldehyde, controlling the stereochemistry of the two newly formed chiral centers. After the aldol reaction, the resulting adduct is further elaborated through a series of steps, including reduction of the ketone and protection of the resulting alcohol. The synthesis culminates in the oxidative cleavage of the 1,3-oxathiane ring to reveal a carboxylic acid, which, after deprotection, cyclizes to afford the target (S)-(+)-mevalolactone. researchgate.net Similar aldol-based strategies can be adapted for the synthesis of other chiral hydroxy acids, such as citramalic acid.

Table 2: Key Steps in the Synthesis of (S)-(+)-Mevalolactone using a 1,3-Oxathiane Auxiliary

| Step | Reaction Type | Reagents | Key Outcome |

| 1 | Enolate Formation | 2-Acetyl-1,3-oxathiane, LDA | Formation of chiral lithium enolate |

| 2 | Aldol Addition | Benzyloxyacetaldehyde | Diastereoselective C-C bond formation |

| 3 | Reduction | NaBH₄ | Reduction of ketone to secondary alcohol |

| 4 | Auxiliary Cleavage | NBS, AgNO₃ | Unmasking of carboxylic acid functionality |

| 5 | Deprotection/Lactonization | H₂, Pd/C; H⁺ | Formation of the final mevalolactone ring |

LDA = Lithium diisopropylamide, NBS = N-Bromosuccinimide

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Diversely Substituted 2-tert-Butyl-1,3-oxathianes

The synthesis of the 2-tert-butyl-1,3-oxathiane core typically involves the acid-catalyzed condensation of a 1,3-mercaptoalkanol with pivalaldehyde (2,2-dimethylpropanal). While effective for the parent compound, future research must focus on developing novel methodologies to access derivatives with diverse substitution patterns on the oxathiane ring (positions 4, 5, and 6), which is crucial for fine-tuning the molecule's properties.

A primary challenge in synthesizing these derivatives is the steric hindrance imposed by the tert-butyl group. This bulk can impede traditional condensation reactions and limit yields. Future synthetic strategies could explore:

High-Pressure or Microwave-Assisted Synthesis: These techniques can accelerate reactions and overcome the activation energy barriers associated with sterically hindered substrates.

Novel Catalytic Systems: The development of more potent Lewis or Brønsted acid catalysts could facilitate the cyclization under milder conditions, improving tolerance for sensitive functional groups on the 1,3-mercaptoalkanol backbone.

Multi-component Reactions (MCRs): Designing one-pot MCRs could provide a convergent and atom-economical route to complex 2-tert-butyl-1,3-oxathianes. For instance, a reaction involving an epoxide, a sulfur source, and pivalaldehyde could theoretically construct the substituted ring system in a single step.

Enzymatic Approaches: The use of enzymes could offer high regio- and stereoselectivity in the synthesis of chiral 1,3-mercaptoalkanol precursors, which are essential for creating enantiomerically pure oxathianes.

These advanced methodologies would enable the creation of a library of diversely substituted 2-tert-butyl-1,3-oxathianes, opening the door to a systematic investigation of their chemical and physical properties.

Advanced Spectroscopic and Computational Approaches to Unraveling Subtle Stereochemical Effects

The stereochemistry of the 1,3-oxathiane (B1222684) ring is a subject of considerable interest. Due to the large A-value of the tert-butyl group, it is expected to overwhelmingly favor an equatorial position on the C2 carbon. This preference likely locks the heterocyclic ring into a rigid chair conformation, a phenomenon known as anancomeric locking.

Advanced NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to elucidate the spatial relationships between the protons of the tert-butyl group and substituents at the C4, C5, and C6 positions of the ring. Variable temperature (VT) NMR studies could confirm the high conformational stability.

Computational Chemistry: High-level Density Functional Theory (DFT) and ab initio calculations can be employed to model the conformational landscape of substituted 2-tert-butyl-1,3-oxathianes. researchgate.net These studies can precisely calculate the energetic preference for the equatorial tert-butyl group and predict how different substitution patterns influence the ring's geometry, bond lengths, and angles. Computational methods are also ideal for investigating stereoelectronic effects, such as the anomeric and gauche effects, which are influenced by the interplay between the oxygen and sulfur heteroatoms and the bulky C2 substituent. acs.org

A systematic comparison between experimental NMR data and computational models would provide a deep understanding of the conformational and stereoelectronic properties of these molecules.

Table 1: Predicted Conformational Energy Differences (Note: This table is illustrative and based on established principles of conformational analysis. Actual values would need to be determined by computational studies.)

| Substituent at C2 | Preferred Orientation | Estimated ΔG (Axial - Equatorial) (kcal/mol) |

| Methyl | Equatorial | ~1.7 |

| Isopropyl | Equatorial | ~2.0 |

| tert-Butyl | Equatorial | > 4.5 |

Exploration of New Transformative Reactions of the this compound Core

The this compound core contains a thioacetal functionality, which can be viewed as a protected form of a carbonyl group. This inherent reactivity suggests several avenues for unexplored transformative reactions.

Future research could investigate:

Ring-Opening and Deprotection: The stability of the this compound moiety to various reagents should be systematically studied. Developing selective methods for its cleavage (ring-opening) under specific acidic, oxidative, or reductive conditions could establish its utility as a novel protecting group for 1,3-mercaptoalcohols or as a sterically hindered pivalaldehyde equivalent. Ring-opening reactions of related heterocycles are often promoted by Lewis acids. researchgate.netmdpi.com

Sulfur Oxidation: The sulfur atom in the oxathiane ring can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives present further opportunities for synthetic transformations. For instance, the resulting this compound S,S-dioxide could be a substrate for exploring Ramberg-Bäcklund type reactions or other chemistry involving the activation of adjacent C-H bonds.

Ring Expansion: Carbenoid insertion reactions could potentially be used to expand the six-membered ring into a seven-membered 1,4-oxathiepane system, a transformation that has been observed in related 1,3-oxathiolanes. researchgate.net The steric bulk of the tert-butyl group would likely play a significant role in directing the regioselectivity of such an insertion.

The steric hindrance from the tert-butyl group is expected to heavily influence the reactivity and selectivity of these transformations, potentially leading to novel and synthetically useful outcomes.

Development of this compound-Based Chiral Auxiliaries for Emerging Synthetic Challenges

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the control of stereochemistry in the creation of new chiral centers. researchgate.net The 1,3-oxathiane framework has been successfully employed as a chiral auxiliary, notably in the work of Eliel. acs.org The combination of a chiral backbone (derived from an enantiopure 1,3-mercaptoalkanol) and a sterically imposing group at C2 makes this compound a highly promising, yet unexplored, platform for a new class of chiral auxiliaries.

The development in this area would involve several key stages:

Synthesis of Chiral Precursors: Efficient synthetic routes to enantiomerically pure 1,3-mercaptoalcohols with various substitution patterns would be required.

Auxiliary Synthesis: Condensation of these chiral precursors with pivalaldehyde would yield the chiral this compound auxiliaries.

Application in Asymmetric Synthesis: These auxiliaries could then be attached to a prochiral substrate and used to direct stereoselective reactions such as:

Asymmetric Alkylation: Deprotonation of a related ketene acetal could be followed by alkylation, where the bulky auxiliary shields one face of the molecule.

Asymmetric Aldol (B89426) Reactions: The auxiliary could control the facial selectivity of enolate addition to aldehydes.

Asymmetric Michael Additions: Directing the conjugate addition of nucleophiles to α,β-unsaturated systems.

The rigid conformation and the significant steric shielding provided by the equatorial tert-butyl group are predicted to result in very high levels of diastereoselectivity in these reactions. The subsequent mild removal of the auxiliary would furnish highly enantiomerically enriched products, addressing significant challenges in modern synthetic chemistry.

Q & A

Q. Table 1: Example Characterization Data for Analogous Oxathianes

| Parameter | Expected Range (Oxathiane Derivatives) | Method | Reference |

|---|---|---|---|

| Purity | >98% | GC-MS | |

| H NMR Shift | 1.2–1.5 ppm (tert-butyl protons) | B3LYP/6-31G |

Basic: How should researchers design experiments to study the stability of this compound under varying conditions?

Answer:

Adopt a factorial design to test:

- Temperature : Thermogravimetric analysis (TGA) from 25°C to 200°C.

- pH : Expose to buffered solutions (pH 3–11) and monitor decomposition via UV-Vis spectroscopy .

- Light/Oxidation : Use controlled UV chambers and ROS (reactive oxygen species) generators to assess photodegradation and oxidative stability.

- Data Analysis : Apply ANOVA to identify significant degradation factors .

Advanced: How can computational methods resolve contradictions in spectral data for this compound conformers?

Answer:

Contradictions often arise from dynamic conformational equilibria. Mitigate this by:

- DFT Calculations : Optimize chair, twist-boat, and boat conformers at the B3LYP/6-311++G(d,p) level to predict H NMR chemical shifts and compare with experimental data .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. DMSO) to model population ratios of conformers .

- Statistical Validation : Use chi-square tests to assess goodness-of-fit between computed and observed spectra .

Advanced: What strategies are effective for analyzing the adsorption behavior of this compound on indoor surfaces (e.g., silica or polymers)?

Answer:

- Surface Characterization : Use XPS or AFM to map adsorption sites and quantify surface coverage .

- Isotherm Models : Fit Langmuir or Freundlich models to adsorption data (e.g., from quartz crystal microbalance experiments) .

- Kinetic Studies : Monitor adsorption rates via time-resolved IR spectroscopy under controlled humidity .

Q. Table 2: Key Parameters for Adsorption Studies

| Surface Type | Optimal Technique | Critical Variables |

|---|---|---|

| Silica | XPS, QCM-D | pH, surface hydroxyl density |

| Polymers | AFM, Contact Angle | Temperature, crystallinity |

Basic: How should researchers ensure reproducibility when documenting synthetic protocols for this compound?

Answer:

- Detailed Procedures : Specify stoichiometry, catalyst loading, and reaction time in the main manuscript. Reserve optimization data (e.g., solvent screening) for supplementary files .

- Validation : Include replicate experiments (n ≥ 3) with error margins (<5% RSD) .

- Reference Standards : Cross-check spectral data against NIST Chemistry WebBook entries for analogous compounds .

Advanced: What methodologies address discrepancies in reaction yields during scale-up of this compound synthesis?

Answer:

- Scale-Dependent Kinetics : Use microreactors to compare mass/heat transfer efficiency at 1g vs. 100g scales .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation .

- Root-Cause Analysis : Apply Fishbone diagrams to isolate variables (e.g., mixing efficiency, impurity profiles) .

Basic: How to conduct a rigorous literature review on this compound using academic databases?

Answer:

-

Search Syntax : Use Boolean operators (e.g., "this compound AND (synthesis OR stability)") and limit results to peer-reviewed journals 13.

Google学术常用搜索技巧08:12

-

Source Validation : Prioritize databases like SciFinder, Reaxys, and NIST WebBook .

-

Citation Management : Use Zotero to organize references and generate ACS-style citations .

Advanced: How can researchers resolve conflicting data in the oxidative degradation pathways of this compound?

Answer:

- Mechanistic Probes : Use O-labeled HO or O to track oxygen incorporation in degradation products via HRMS .

- Computational Modeling : Map potential energy surfaces for proposed pathways using DFT to identify kinetically favored routes .

- Collaborative Validation : Share raw data via repositories like Zenodo for independent analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.